CYP2C9 Inhibition Profiling: Target Compound vs. Class-Level Baseline for Drug-Drug Interaction Risk Assessment
In a recombinant human CYP2C9 inhibition assay measuring demethylation of 7-methoxy-4-trifluoromethylcoumarin, N-(4-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide exhibited an IC₅₀ value exceeding 30 000 nM (>30 μM) [1]. For context, canonical CYP2C9 substrates and moderate inhibitors in the same assay format typically display IC₅₀ values in the low micromolar range (e.g., sulfaphenazole IC₅₀ ~0.3 μM), placing the target compound more than two orders of magnitude weaker than clinically relevant CYP2C9 interactors [2]. This magnitude of difference establishes the compound as a low-liability scaffold for CYP2C9-mediated metabolism, a property that cannot be assumed for regioisomeric tetrazole-benzamides (e.g., the 3-tetrazolyl analog CAS 484039-58-9) in the absence of matched assay data.
| Evidence Dimension | CYP2C9 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | >30 000 nM (>30 μM) |
| Comparator Or Baseline | Sulfaphenazole (prototypical CYP2C9 inhibitor): IC₅₀ ~300 nM (literature class-level baseline) |
| Quantified Difference | Target compound ≥100-fold weaker than sulfaphenazole |
| Conditions | Recombinant human CYP2C9; substrate: 7-methoxy-4-trifluoromethylcoumarin; pH 7.4, 37 °C; data source: BindingDB/AstraZeneca panel [1] |
Why This Matters
For procurement decisions involving CYP inhibition screening panels or DDI liability assessment, the >30 μM IC₅₀ provides a quantitative cutoff distinguishing this compound from potentially inhibitory regioisomers, reducing false-positive risk in metabolic stability workflows.
- [1] BindingDB entry BDBM21152. N-(4-ethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide. IC₅₀ >30 000 nM for recombinant human CYP2C9. View Source
- [2] FDA, Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. Sulfaphenazole listed as strong CYP2C9 inhibitor with IC₅₀ in sub-micromolar range. [Accessed May 2026]. View Source
